Product packaging for Cyclobutane-1,3-diamine hydrochloride(Cat. No.:)

Cyclobutane-1,3-diamine hydrochloride

Cat. No.: B11731052
M. Wt: 122.60 g/mol
InChI Key: NTKNEWRBPZFINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclobutane-1,3-diamine (B1322089) Hydrochloride as a Foundational Strained Ring System

The cyclobutane (B1203170) ring is the second most strained saturated monocarbocycle, after cyclopropane. nih.gov This inherent strain is a combination of two main factors: angle strain and torsional strain. masterorganicchemistry.com The ideal bond angle for sp³-hybridized carbon atoms is 109.5°, but the internal angles of a planar cyclobutane would be 90°. masterorganicchemistry.com To alleviate some of the resulting strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.govlibretexts.org This buckling slightly decreases the C-C-C bond angles to about 88° but relieves some of the torsional strain that would be present in a flat structure by moving the hydrogen atoms away from a fully eclipsed arrangement. nih.govlibretexts.org

This ring strain, with a calculated energy of 26.3 kcal/mol, is a defining feature of cyclobutane derivatives and enhances their reactivity compared to less strained rings like cyclopentane (B165970) or cyclohexane (B81311). nih.govmasterorganicchemistry.com The presence of two amino groups at the 1 and 3 positions in Cyclobutane-1,3-diamine hydrochloride adds functional handles that can engage in a variety of chemical transformations. The amino groups can form hydrogen bonds and electrostatic interactions, which is crucial for its role as a building block in larger molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility for practical use in synthesis.

Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane27.6 masterorganicchemistry.com
Cyclobutane26.3 nih.govmasterorganicchemistry.com
Cyclopentane7.1 nih.gov

Significance in Contemporary Organic Synthesis and Advanced Materials Science

This compound is a valuable building block in organic synthesis and pharmaceutical research. Its strained ring can be strategically opened or functionalized, making it a versatile starting material for creating more complex molecular structures. researchgate.net The rigid, puckered conformation of the cyclobutane ring allows for precise spatial arrangement of functional groups, which is a highly sought-after characteristic in drug discovery and medicinal chemistry. montclair.edulifechemicals.com By locking substituents into specific orientations, chemists can design molecules with improved binding affinity and selectivity for biological targets like enzymes and receptors. montclair.edulifechemicals.com For instance, the cis-isomer of a 1,3-cyclobutane diamine linker has been used in the development of selective Janus kinase 1 (JAK1) inhibitors. nih.gov

Properties of Cyclobutane-1,3-diamine Dihydrochloride (B599025)

PropertyValue
Molecular FormulaC₄H₁₂Cl₂N₂ chemscene.com
Molecular Weight159.06 g/mol chemscene.com
AppearanceMixture of diastereomers chemscene.com
Synonyms1,3-Cyclobutanediamine dihydrochloride chemscene.comchemicalbook.com

Historical Development of Cyclobutane Chemistry and Diamine Scaffolds

The history of cyclobutane chemistry began with the first synthesis of the parent compound, cyclobutane, in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. wikipedia.org For many years, the synthesis of four-membered rings was a significant challenge, but a variety of methods, such as [2+2] cycloaddition reactions, have since been developed, making cyclobutane derivatives more accessible for research. researchgate.nettaylorandfrancis.com

The use of diamine scaffolds in chemistry, particularly in medicinal chemistry, has become a prominent strategy for drug design. lifechemicals.com Conformationally restricted diamines are especially attractive because they offer a platform for the precise spatial arrangement of functional groups, which can lead to a more favorable entropy of binding with a biological target. lifechemicals.com While 1,2-diamines have been extensively studied, the development of synthetic methods for 1,3-diamines has received comparatively less attention, making compounds like this compound particularly interesting. rsc.org The combination of the unique cyclobutane core with the versatile diamine functionality represents a modern approach in the ongoing effort to create novel molecules with tailored properties for a wide range of scientific applications. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11ClN2 B11731052 Cyclobutane-1,3-diamine hydrochloride

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

cyclobutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H

InChI Key

NTKNEWRBPZFINY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)N.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclobutane 1,3 Diamine Hydrochloride

Established Synthetic Routes for Cyclobutane-1,3-diamine (B1322089)

Reductive Amination Pathways

Reductive amination of cyclobutane-1,3-dione (B95015) serves as a direct and efficient pathway to cyclobutane-1,3-diamine. This method, analogous to the synthesis of other cyclic diamines, involves the reaction of the dione (B5365651) with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. mdpi.com The initial step is the formation of an enamine or imine intermediate, which is then reduced to the corresponding amine.

Commonly employed reducing agents for this transformation include hydrogen gas with a metal catalyst, such as Raney Nickel or palladium on carbon. mdpi.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to influence the yield and the diastereomeric ratio of the resulting cis- and trans-isomers of the diamine.

A similar strategy has been successfully applied to the synthesis of 1,3-cyclohexanediamine (B1580663) from 1,3-cyclohexanedione, highlighting the utility of this approach for producing cyclic 1,3-diamines. mdpi.com In a typical procedure, the dione is subjected to high-pressure hydrogenation in the presence of ammonia and a suitable catalyst.

Table 1: Reductive Amination Conditions for Analogous Cyclic Diones

PrecursorAmine SourceCatalystProductReference
1,3-CyclohexanedioneAmmoniaRaney Ni1,3-Cyclohexanediamine mdpi.com

Cyclization of Pre-functionalized Cyclobutane (B1203170) Precursors

The construction of the cyclobutane-1,3-diamine scaffold can also be achieved through the cyclization of appropriately pre-functionalized acyclic precursors. This strategy involves the formation of the four-membered ring as a key step in the synthetic sequence. While specific examples for the direct synthesis of cyclobutane-1,3-diamine via this method are not extensively documented in readily available literature, the general principles of cyclobutane ring formation can be applied.

A plausible approach involves the use of a 1,3-disubstituted propane (B168953) derivative bearing latent amino functionalities. For instance, a molecule with nucleophilic centers at the 1 and 3 positions could react with a 1,1-dielectrophile to form the cyclobutane ring. Subsequent conversion of the latent amino groups would then yield the desired diamine.

Classical Malonate Alkylation for Cyclobutane Ring Construction

A well-established and versatile method for constructing the cyclobutane ring en route to 1,3-diamines is the classical malonate alkylation. researchgate.net This approach is particularly useful for the synthesis of both cis- and trans-1,3-diaminocyclobutane. researchgate.net The synthesis typically begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable difunctional electrophile.

For the preparation of a cyclobutane dicarboxylic acid precursor, which can be further converted to the diamine, the malonic ester synthesis often involves an intramolecular cyclization step. researchgate.net The resulting cyclobutane-1,1-dicarboxylate (B1232482) can then be hydrolyzed and decarboxylated to afford a cyclobutanecarboxylic acid. Further functional group manipulations are then required to introduce the two amino groups at the 1 and 3 positions. The Curtius, Hofmann, or Schmidt rearrangement of a corresponding dicarboxylic acid derivative are common methods for introducing the amine functionalities.

Table 2: Key Intermediates in the Malonate Synthesis of Cyclobutane Derivatives

Starting MaterialReagentIntermediateSubsequent StepsReference
Diethyl malonate1,3-DihalopropaneDiethyl cyclobutane-1,1-dicarboxylateHydrolysis, Decarboxylation, Functional Group Interconversion researchgate.net

Diastereoselective Strecker Reaction in Cyclobutane Derivatives Synthesis

The Strecker synthesis, a classical method for the preparation of α-amino acids, can be adapted for the synthesis of aminocyclobutane derivatives. researchgate.netwikipedia.org This reaction involves the treatment of a ketone or aldehyde with an amine and a cyanide source, typically hydrogen cyanide or a cyanide salt, to form an α-aminonitrile. organic-chemistry.org Subsequent hydrolysis of the nitrile group yields the corresponding amino acid.

In the context of cyclobutane derivatives, a cyclobutanone (B123998) can serve as the starting carbonyl compound. researchgate.net The diastereoselectivity of the Strecker reaction on a substituted cyclobutanone can be controlled to afford specific stereoisomers of the resulting aminocyclobutane. For instance, the asymmetric Strecker synthesis of (1S,2S)- and (1R,2R)-1-amino-2-isopropylcyclobutanecarboxylic acids has been achieved from 2-isopropylcyclobutanone using a chiral amine auxiliary. researchgate.net This demonstrates the potential of the Strecker reaction to generate enantiomerically enriched cyclobutane amino acid precursors, which could then be converted to diamines.

The general mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone and amine, followed by the nucleophilic addition of cyanide to the imine carbon. wikipedia.org The stereochemical outcome of this addition can be influenced by the presence of chiral auxiliaries or catalysts. nih.gov

Advanced and Stereoselective Synthesis of Cyclobutane-1,3-diamine Derivatives

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. wikipedia.org In the synthesis of cyclobutane-1,3-diamine derivatives, chiral auxiliaries can be employed to induce asymmetry in the formation of the cyclobutane ring or in the introduction of the amino groups.

One notable application of chiral auxiliaries is in the asymmetric [2+2] photodimerization of cinnamic acid derivatives to produce enantiopure cyclobutanes. researchgate.net By attaching a chiral auxiliary, such as an Evans oxazolidinone, to the cinnamic acid, the stereochemistry of the resulting cyclobutane dicarboxylic acid can be controlled with high enantioselectivity. researchgate.net This chiral dicarboxylic acid can then serve as a precursor to chiral cyclobutane-1,3-diamines.

The principle behind the use of a chiral auxiliary is the temporary incorporation of a chiral moiety into the substrate, which directs the approach of reagents to one face of the molecule over the other. wikipedia.orgresearchgate.net After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionApplicationReference
Evans Oxazolidinones[2+2] PhotodimerizationSynthesis of enantiopure cyclobutane derivatives researchgate.net
(S)-alpha-phenylethylamineStrecker ReactionSynthesis of chiral amino acids wikipedia.org

Enantioselective Cycloaddition Reactions for Chiral Cyclobutanes

The construction of chiral cyclobutane frameworks often relies on enantioselective cycloaddition reactions, with the [2+2] cycloaddition being a primary method. nih.gov These reactions involve the coupling of two two-carbon components, such as alkenes or alkynes, to form the four-membered ring. nih.gov Achieving high enantioselectivity is critical and is typically accomplished through the use of chiral catalysts or auxiliaries.

Various catalytic systems have been developed to facilitate these transformations. For instance, visible-light-induced asymmetric [2+2] cycloadditions represent a modern approach. chemistryviews.org Researchers have developed cascade reactions that begin with an iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method can produce enantioenriched cyclobutane derivatives with excellent enantioselectivities. chemistryviews.org Another strategy employs chiral eniminium salts, derived from α,β‐unsaturated aldehydes and a chiral proline-based secondary amine, which undergo a ruthenium-catalyzed intermolecular [2+2] photocycloaddition with olefins. researchgate.net

Metal catalysts, particularly those based on earth-abundant metals like cobalt, have been shown to be effective in enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives. nih.gov These methods can produce a wide array of functionalized cyclobutenes with high enantioselectivity, which can then be further transformed into the desired saturated cyclobutane structures. nih.gov

Table 1: Examples of Catalytic Systems for Enantioselective [2+2] Cycloadditions

Catalytic System Reactants Key Features Reference
Iridium/Phosphoramidite Ligand & Photosensitizer Cinnamyl alcohols and allyl acetates Cascade reaction; directing-group-free; excellent enantioselectivities. chemistryviews.org
Ruthenium(II) Polypyridyl Complex Chiral eniminium salts and olefins Visible-light mediated; produces chiral cyclobutanecarbaldehydes. researchgate.net
Cobalt/Chiral Ligand Alkynes and alkenyl derivatives Broad substrate scope; high enantioselectivities (86–97% ee). nih.gov

Diastereodivergent Synthesis of Chiral Cyclobutane Scaffolds

Once a chiral cyclobutane ring is formed, establishing the correct relative stereochemistry of the substituents (diastereoselectivity) is the next challenge. Diastereodivergent synthesis aims to selectively produce any desired diastereomer from a common intermediate, simply by changing the reaction conditions or reagents. This approach is highly efficient for creating a library of stereoisomers for applications such as drug discovery.

The synthesis of chiral cyclobutane scaffolds containing 1,3-amino alcohols and 1,3-diamines has been achieved through efficient and diastereodivergent methods. researchgate.net These strategies allow for the controlled formation of vicinally disubstituted cyclobutane structures. Another approach involves the use of chiral scaffolds derived from conveniently protected cyclobutane β‐amino acids. researchgate.net These precursors can undergo selective transformations to introduce additional functional groups, yielding polyfunctional chemical platforms. researchgate.net

For example, in the synthesis of pyrrolidines, which shares strategic similarities with cyclobutane synthesis, exo-selective asymmetric 1,3-dipolar cycloadditions can be used to create molecules with four contiguous stereogenic centers. nih.gov Subsequent epimerization under specific conditions can then yield a different diastereomer while preserving the optical purity. nih.gov This principle of post-synthetic modification of stereocenters is a key tactic in diastereodivergent strategies.

Process Research and Development for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires significant research and development. The primary goals are to improve yield, ensure stereochemical control, eliminate costly and time-consuming purification methods like column chromatography, and use environmentally benign reagents. acs.orgnih.gov

The development of a scalable process for other cyclobutane derivatives has also emphasized the importance of controlling stereochemistry and avoiding chromatographic purification. nih.gov For instance, the scalable synthesis of β-truxinic acid (a cyclobutane-1,2-dicarboxylic acid) was achieved through the photodimerization of a metastable crystalline form of trans-cinnamic acid. rsc.org Such process innovations are crucial for the cost-effective production of compounds like cyclobutane-1,3-diamine hydrochloride.

Purification and Isolation Techniques

The purification and isolation of the target stereoisomer of this compound are critical steps that determine the final purity and viability of the synthetic route.

Recrystallization Protocols for Diastereomer Resolution

Recrystallization is a powerful and widely used technique for separating diastereomers on a large scale. researchgate.net When a racemic mixture of a chiral amine is reacted with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts have different physical properties, including solubility.

This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt from a suitable solvent system, leaving the more soluble salt in the mother liquor. This method, known as diastereomeric salt crystallization, is one of the most reliable and frequently employed techniques for resolving chiral basic compounds. researchgate.net For the synthesis of cyclobutane derivatives, controlling impurities has been shown to be crucial for improving the diastereomeric ratio achieved through recrystallization. acs.org

Table 2: Factors Influencing Diastereomeric Recrystallization

Factor Description Impact on Resolution
Resolving Agent A chiral acid or base that forms a salt with the racemate. The choice of agent is critical for creating salts with sufficient solubility differences.
Solvent System The liquid medium from which crystallization occurs. Affects the solubility of both diastereomeric salts and can be optimized to maximize the yield of the desired salt.
Temperature Controls the solubility and rate of crystallization. Temperature cycling can be used to improve crystal purity and yield.

| Impurities | Unwanted chemical species in the mixture. | Can interfere with crystal lattice formation and reduce the efficiency of the separation. acs.org |

Chromatographic Purification Strategies

Chromatography offers high-resolution separation of isomers but is often less desirable for large-scale industrial processes due to cost and solvent usage. acs.org However, it remains an indispensable tool, particularly during process development and for producing high-purity material.

Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate enantiomers and diastereomers. In the discovery phase of a synthesis for a cis-1,3-disubstituted cyclobutane, chiral HPLC was used to separate the desired cis-isomer from the undesired trans-isomer. acs.org While the ultimate goal of process development is often to eliminate such chromatographic steps in favor of methods like recrystallization, chromatography is essential for analytical monitoring of stereochemical purity and for isolating small quantities of reference standards. nih.gov

Stereochemical Investigations and Conformational Analysis of Cyclobutane 1,3 Diamine Hydrochloride Systems

Isomerism and Diastereomeric Considerations (cis/trans)

The 1,3-disubstituted pattern of the amino groups on the cyclobutane (B1203170) ring gives rise to two diastereomers: cis-cyclobutane-1,3-diamine and trans-cyclobutane-1,3-diamine. In the cis isomer, the two amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In this puckered conformation, the substituents can occupy either pseudo-axial or pseudo-equatorial positions.

The relative stability of the cis and trans isomers in 1,3-disubstituted cyclobutanes is not always straightforward and can be influenced by the nature of the substituents. Generally, bulky substituents prefer to be in the equatorial position to minimize steric hindrance. In the case of 1,3-disubstitution, the cis isomer can potentially place both substituents in equatorial-like positions, which is often the more stable conformation. Conversely, the trans isomer typically has one substituent in an equatorial and one in an axial position.

The synthesis of cis- and trans-1,3-diaminocyclobutane has been approached through various synthetic routes, often involving the construction of the cyclobutane ring followed by the introduction of the amino functionalities. A notable approach involves the use of classical malonate alkylation chemistry to construct the cyclobutane ring. acs.org For practical applications in areas like drug discovery, it is often necessary to prepare and separate the individual stereoisomers. This can be achieved for derivatives of cyclobutane-1,3-diamine (B1322089), such as their Boc-monoprotected forms, allowing for the isolation of multigram quantities of each isomer. acs.org

The separation of stereoisomers of cyclic diamines can also be accomplished by leveraging differences in the physical properties of their diastereomeric salts, such as their dihydrochlorides. For instance, a common method for separating cis and trans isomers of other cycloalkane diamines involves fractional crystallization of their dihydrochloride (B599025) salts from a suitable solvent like methanol or ethanol. google.com This technique exploits the differential solubility of the cis and trans dihydrochloride salts to achieve separation.

Table 1: Separation Methods for Cycloalkane Diamine Stereoisomers

Compound Type Method Principle
Cyclohexanediamine Fractional crystallization of dihydrochloride salts Differential solubility of cis and trans isomers in methanol
2,2,4,4-Tetraalkyl-1,3-cyclobutanediols Conversion to diesters followed by crystallization Difference in melting points and solubility of the cis and trans diester derivatives

In the cis isomer, the two amino groups are positioned on the same face of the ring. This proximity can allow for intramolecular interactions, depending on the protonation state and the presence of other interacting groups. In the dihydrochloride salt, the ammonium (B1175870) groups will likely repel each other, influencing the degree of ring puckering. The trans isomer, with amino groups on opposite faces, presents a more extended architecture.

This defined spatial arrangement of the amino groups is critical in applications where the diamine acts as a linker or a building block. The distance and angle between the two nitrogen atoms are fixed by the stereochemistry, which in turn dictates how the molecule can interact with other chemical entities or self-assemble. For example, when used in the synthesis of polymers or coordination complexes, the choice of the cis or trans isomer will lead to different three-dimensional structures and properties of the final material. The reactivity of the amino groups can also be affected by their stereochemical environment, with potential differences in accessibility for incoming reagents.

Crystallographic Studies of Cyclobutane-1,3-diamine Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. Such studies provide precise information on bond lengths, bond angles, and conformational preferences. The conformational preferences of cyclobutane diamine derivatives have been evaluated using X-ray diffraction. acs.org

In a study of Boc-monoprotected trans-1,3-diaminocyclobutane, X-ray analysis revealed a puckered cyclobutane ring with the substituted amino groups in a diequatorial-like conformation. The degree of puckering and the precise bond angles are influenced by the steric bulk of the Boc protecting groups and the packing forces within the crystal lattice.

Table 2: Selected Geometric Parameters for a Boc-Monoprotected trans-Cyclobutane-1,3-diamine Derivative

Parameter Value
C1-C2 Bond Length (Data not available)
C2-C3 Bond Length (Data not available)
C1-C2-C3 Bond Angle (Data not available)

(Note: Specific numerical data from the crystallographic information files of the cited study are not reproduced here but are available in the supporting information of the original publication.)

These crystallographic studies on derivatives are instrumental in building a comprehensive understanding of the structural landscape of cyclobutane-1,3-diamine systems.

Computational Approaches to Conformational Landscape and Energetics

Computational chemistry provides a powerful tool for exploring the conformational landscape and energetics of molecules, complementing experimental data from techniques like X-ray crystallography and NMR spectroscopy. Methods such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to determine the relative stabilities of different conformations and the energy barriers to their interconversion.

While specific computational studies on cyclobutane-1,3-diamine hydrochloride are not prevalent in the literature, research on other 1,3-disubstituted cyclobutanes has demonstrated the utility of these approaches. For example, in a study of 1,3-diphenylsulphonylcyclobutane, ab initio calculations were used to determine the energy difference between the cis and trans isomers, revealing that in this particular case, the trans isomer is more stable. This highlights that electronic effects, in addition to steric factors, can play a significant role in determining isomer stability.

For this compound, computational modeling could be employed to:

Predict the most stable conformations of the cis and trans isomers.

Quantify the energy difference between the diastereomers.

Investigate the puckering of the cyclobutane ring and the preference for axial versus equatorial positioning of the ammonium groups.

Simulate the influence of the chloride counterions and solvent effects on the conformational equilibrium.

Such computational investigations are valuable for rationalizing the observed properties of these compounds and for predicting the behavior of new derivatives. For instance, conformational analysis of conformationally restricted azabicyclic diamines has been carried out using DFT to understand their structural resemblance to flexible diamine templates. montclair.edu

Table 3: Application of Computational Methods to Cyclobutane Derivatives

Compound Computational Method Key Findings
1,3-Diphenylsulphonylcyclobutane Ab initio 3-21G The trans isomer is energetically more stable than the cis isomer.

Reaction Mechanisms and Chemical Reactivity of Cyclobutane 1,3 Diamine Hydrochloride

Chemical Transformations at the Amine Functionalities

The two primary amino groups are the main sites of chemical reactivity for Cyclobutane-1,3-diamine (B1322089). In the hydrochloride salt form, these groups exist as ammonium (B1175870) ions (-NH₃⁺). For them to act as nucleophiles, they must first be deprotonated by a base to liberate the lone pair of electrons on the nitrogen atom.

Primary amines can be oxidized by various reagents to yield several different products, depending on the conditions.

Oxidation to Nitro Compounds: Strong oxidizing agents, such as dimethyldioxirane (B1199080) or peroxy acids, can oxidize primary amines to the corresponding nitro compounds. sciencemadness.org The reaction is thought to proceed through intermediate hydroxylamine (B1172632) and nitroso species. youtube.com

Oxidative Dehydrogenation to Nitriles: Under certain catalytic conditions, such as with copper or ruthenium catalysts in the presence of oxygen, primary amines can be converted to nitriles. researchgate.netelsevierpure.com This transformation involves the loss of two hydrogen atoms from the amino group and two from the alpha-carbon.

Oxidizing Agent Typical Product
Hydrogen Peroxide (H₂O₂)Alkyl Hydroxylamine, Nitroso Compound
Dimethyldioxirane (DMDO)Nitro Compound
O₂ with Cu or Ru catalystNitrile

This section pertains to the reduction of functional groups that are first formed by a reaction at the amine centers. A common sequence involves acylation followed by reduction.

Formation of Diamides: The free diamine (after neutralization of the hydrochloride) can react with acylating agents like acid chlorides or anhydrides to form a stable diamide (B1670390).

Reduction of Diamides: The resulting diamide can then be reduced using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). This reaction replaces the carbonyl oxygen atoms with two hydrogen atoms, converting the diamide into a di-secondary amine. This two-step process is a standard method for achieving N-alkylation of the primary amines.

A similar pathway involves the reaction with aldehydes or ketones to form a di-imine (Schiff base), which can then be reduced to a secondary amine via catalytic hydrogenation or reagents like Sodium Borohydride (NaBH₄).

After deprotonation with a suitable base, the primary amino groups of cyclobutane-1,3-diamine become potent nucleophiles and readily react with a wide range of electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N,N'-diacylcyclobutane-1,3-diamines (diamides).

N-Alkylation: Reaction with alkyl halides can produce a mixture of secondary and tertiary amines, as well as quaternary ammonium salts. Controlling the stoichiometry is often difficult, making reductive amination (as described in 4.2.2) a more controlled method for synthesizing secondary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base affords stable disulfonamides.

Electrophile Reagent Example Product Functional Group
Acyl HalideAcetyl ChlorideAmide
Alkyl HalideMethyl IodideSecondary/Tertiary Amine
Sulfonyl Chloridep-Toluenesulfonyl ChlorideSulfonamide
IsocyanatePhenyl IsocyanateUrea (B33335)

Mechanistic Insights into Cyclobutane (B1203170) Formation and Transformations

The construction of the cyclobutane ring, a motif of significant interest in medicinal chemistry, can be achieved through a variety of synthetic strategies. The inherent ring strain of the four-membered ring dictates its unique reactivity and the mechanistic pathways leading to its formation and subsequent transformations.

One of the most prominent methods for synthesizing cyclobutane derivatives is the [2+2] cycloaddition reaction . This reaction involves the joining of two doubly bonded molecules to form a four-membered ring. These reactions can be initiated photochemically or catalyzed by transition metals.

Photochemical [2+2] Cycloaddition: This method typically proceeds through the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion, forming a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the cyclobutane product. The stereochemistry of the resulting cyclobutane is often dependent on the relative stabilities of the possible diradical intermediates. For instance, the photocycloaddition of alkenes with maleimides has been shown to proceed through a triplet excited state, leading to the formation of cyclobutane bicyclic scaffolds.

Metal-Catalyzed [2+2] Cycloaddition: Transition metals can facilitate [2+2] cycloadditions that are thermally forbidden under orbital symmetry rules. The mechanism often involves the formation of a metallacyclopentane intermediate through the oxidative coupling of two alkene molecules to the metal center. Reductive elimination from this intermediate then furnishes the cyclobutane ring and regenerates the active catalyst. Various transition metals, including nickel, iron, and ruthenium, have been employed to catalyze such transformations.

Another significant pathway to cyclobutane rings is through ring expansion reactions . These reactions often involve the rearrangement of a smaller ring, such as a cyclopropane, to the larger cyclobutane system. A key intermediate in these transformations is the cyclopropylcarbinyl cation. This cation can undergo a facile rearrangement to the more stable cyclobutyl cation, driven by the relief of ring strain. This process is particularly relevant in the synthesis of substituted cyclobutanes where the carbocation can be generated from a suitably substituted cyclopropylmethyl precursor.

Furthermore, radical-mediated cyclizations offer an alternative route to cyclobutane rings. For instance, the stereospecific synthesis of multisubstituted cyclobutanes can be achieved from readily accessible pyrrolidines through a contractive mechanism involving an iodonitrene-mediated process. This reaction is proposed to proceed through a 1,4-biradical species, which undergoes rapid carbon-carbon bond formation to yield the cyclobutane product.

The transformations of cyclobutane rings are also mechanistically diverse, often driven by the release of the inherent ring strain. Ring-opening reactions can be initiated under various conditions, including thermal, acidic, or basic environments, as well as through reactions with transition metals. These reactions provide access to a wide array of linear and larger cyclic structures. Conversely, ring contractions of larger rings can also lead to the formation of cyclobutane derivatives, although this is a less common synthetic strategy.

Mechanisms of Cyclobutane Ring Formation
MechanismKey IntermediatesDriving ForceStereochemical Outcome
Photochemical [2+2] CycloadditionTriplet excited state, 1,4-diradicalUV light absorptionDepends on stability of diradical intermediates
Metal-Catalyzed [2+2] CycloadditionMetallacyclopentaneCatalyst-mediated C-C bond formationOften highly stereoselective
Ring Expansion of Cyclopropylcarbinyl SystemsCyclopropylcarbinyl cation, cyclobutyl cationRelief of ring strainCan be stereospecific depending on substrate and conditions
Radical-Mediated Ring Contraction1,4-biradicalNitrogen extrusion and radical cyclizationOften stereospecific

Acidity and Basicity (pKa) Studies of Cyclobutane Diamines and Analogues

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors influence this availability in cyclic diamines:

Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen and thus enhances basicity. The cyclobutane ring itself, being an alkyl system, contributes to the basicity of the amino groups.

Hybridization: The nitrogen atoms in cyclobutane-1,3-diamine are sp³ hybridized. The more s-character in the orbital containing the lone pair, the closer the electrons are held to the nucleus, and the less basic the amine. sp³ hybridized nitrogens are generally more basic than sp² or sp hybridized nitrogens.

Steric Effects: The steric environment around the nitrogen atom can affect the accessibility of the lone pair to a proton. In cyclic systems, the conformation of the ring can influence the steric hindrance. Cyclobutane exists in a puckered conformation, which can affect the orientation of the amino groups and their accessibility.

Intramolecular Hydrogen Bonding: In the protonated forms of diamines, intramolecular hydrogen bonding can occur between the ammonium group and the other amino group. This can influence the pKa values.

For a diamine, there are two protonation steps and consequently two pKa values (pKa1 and pKa2). The first protonation (pKa1) is typically higher than the second (pKa2) due to the electrostatic repulsion between the newly formed cation and the incoming second proton.

The stereochemistry of the diamine (cis vs. trans) can also influence the pKa values. In the case of 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer due to the puckered nature of the ring, which allows both substituents in the cis configuration to occupy pseudo-equatorial positions, minimizing steric strain. This conformational difference could lead to subtle differences in the pKa values of the cis and trans isomers of cyclobutane-1,3-diamine. The relative orientation of the amino groups in the cis and trans isomers will affect the through-space interaction between the two nitrogen atoms and the potential for intramolecular hydrogen bonding in the mono- and di-protonated species.

To provide a quantitative context, the pKa values of some analogous cyclic diamines are presented in the table below. These values illustrate the general range of basicity for small-ring diamines. It is expected that the pKa values for cyclobutane-1,3-diamine would be in a similar range.

pKa Values of Analogous Cyclic Diamines and Related Compounds
CompoundpKa1pKa2
cis-1,2-Diaminocyclohexane9.936.13
trans-1,2-Diaminocyclohexane9.946.47
cis-1,3-Diaminocyclohexane10.158.15
trans-1,3-Diaminocyclohexane10.158.15
Cyclobutylamine~10.8 (estimated)-
Cyclobutanecarboxylic acid4.79-

The pKa of cyclobutanecarboxylic acid is also included for comparison, illustrating the acidity of a related cyclobutane derivative. The electron-withdrawing nature of the carboxylic acid group significantly lowers the pKa compared to the protonated amines.

Derivatization Strategies and Analog Development Based on Cyclobutane 1,3 Diamine Hydrochloride

Synthesis of Novel Functionalized Cyclobutane-1,3-diamine (B1322089) Derivatives

The synthesis of new derivatives of cyclobutane-1,3-diamine is primarily achieved through two main approaches: modification of the reactive amino groups and direct functionalization of the cyclobutane (B1203170) ring. These strategies enable the introduction of a wide array of functional groups, influencing the molecule's polarity, steric bulk, and binding capabilities.

The primary amino groups of cyclobutane-1,3-diamine are nucleophilic and readily undergo a variety of chemical transformations. A common and crucial strategy involves the mono-protection of one amino group, typically with a tert-butoxycarbonyl (Boc) group, which allows for the selective derivatization of the remaining free amine. nih.govacs.org This approach is fundamental for building more complex, unsymmetrical molecules.

Common modifications of the amino groups include:

Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. nih.govresearchgate.net This modifies the basicity and lipophilicity of the diamine.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a versatile method for introducing a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea moieties, which can act as hydrogen bond donors and acceptors.

These reactions are well-established in organic synthesis and allow for the attachment of various functional groups, including fluorescent dyes, biotin (B1667282) for affinity capture, or other pharmacologically relevant scaffolds. nih.govresearchgate.net

Altering the cyclobutane ring itself provides another layer of structural diversity. Due to the inherent ring strain, the cyclobutane system can undergo specific reactions, while C-H functionalization offers a modern approach to direct modification. nih.govresearchgate.net

Key strategies for ring derivatization include:

Synthesis from Functionalized Precursors: The most common approach is to build the desired functionalized cyclobutane ring first, followed by the introduction of the amino groups. Methods like [2+2] cycloadditions or malonate alkylation chemistry are employed to construct cyclobutane rings already bearing substituents such as alkyl, aryl, or hydroxyl groups. nih.govnih.gov

C–H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the cyclobutane ring. This can be a powerful tool for late-stage modification, although controlling regioselectivity can be challenging. acs.org

Ring-Opening Reactions: The strain in the cyclobutane ring can be harnessed to perform ring-opening reactions. For instance, derivatives like cyclobutenes can undergo thermal electrocyclic ring-opening to form functionalized 1,3-dienes, completely altering the core scaffold. asianpubs.orgresearchgate.net

The fluxional nature of the cyclobutane ring, which undergoes rapid ring flipping, can result in complex NMR spectra, making structural elucidation of new derivatives challenging. acs.orgbaranlab.org

Development of Constrained Cyclic Diamines (e.g., Spirocyclic, Fused, Bridged)

To further restrict the conformational flexibility and explore more defined three-dimensional structures, cyclobutane-1,3-diamine can be incorporated into more complex polycyclic systems. These constrained analogs are of significant interest in drug discovery as they present substituents in well-defined spatial orientations.

Spirocyclic Diamines: These compounds feature two rings joined at a single carbon atom. Examples derived from the cyclobutane scaffold include 6-amino-3-azaspiro[3.3]heptane and 3,6-diaminospiro[3.3]heptane. nih.govenamine.net The synthesis of such spiro frameworks often involves multicomponent reactions or specialized catalytic processes, such as rhodium-catalyzed annulations. researchgate.net

Fused Diamines: In fused systems, two rings share two adjacent atoms. The development of fused hydantoins from diamine precursors showcases a method for creating such bicyclic structures. nih.gov

Bridged Diamines: Bridged systems contain two rings that share three or more atoms. The synthesis of these highly complex structures can be achieved through advanced "cut-and-sew" reactions, where a transition metal catalyst cleaves a C-C bond in a cyclobutanone (B123998) precursor and inserts an unsaturated unit to form the bridged scaffold. nih.gov

These advanced structures provide rigid scaffolds that are valuable for designing molecules with high receptor affinity and selectivity.

Comparative Chemical Analysis with Cyclopentane (B165970) and Cyclohexane (B81311) Diamine Analogues

The chemical properties and utility of cyclobutane-1,3-diamine are best understood in comparison to its larger ring analogs, cyclopentane- and cyclohexane-1,3-diamine. The primary differences arise from ring size, ring strain, and conformational flexibility.

PropertyCyclobutane-1,3-diamineCyclopentane-1,3-diamineCyclohexane-1,3-diamine
Ring Size 4-membered5-membered6-membered
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (strain-free)
Conformation Puckered, rapid ring-flippingEnvelope and twist formsChair (predominant), boat, twist-boat
Amine Group Orientation More rigid; defined cis and trans spatial relationshipsMore flexible than cyclobutaneDefined axial and equatorial positions in chair form

The high ring strain in cyclobutane makes it susceptible to ring-opening reactions not typically observed in its larger counterparts. researchgate.net Its puckered, but relatively planar, structure holds the 1,3-amino groups in a distinct spatial arrangement compared to the more flexible cyclopentane system or the well-defined axial/equatorial positions in the cyclohexane chair conformation. acs.orgnih.gov

While cyclohexane diamines are conformationally mobile (undergoing chair flips), the energy barrier is well-understood, and the preference for equatorial substituents strongly influences reactivity. nih.gov The cyclopentane ring is more flexible than cyclobutane, rapidly interconverting between envelope and twist conformations, which leads to a less defined average orientation of its substituents. nih.gov This makes the rigid cyclobutane scaffold particularly useful for applications where a precise and constrained positioning of the two amino groups is required. nih.gov

Advanced Research Applications of Cyclobutane 1,3 Diamine Hydrochloride in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct structure of cyclobutane-1,3-diamine (B1322089), with its sterically constrained cyclobutane (B1203170) core, has positioned it as a promising building block in drug discovery and complex organic synthesis. acs.orgenamine.net The diamine functionality provides two reactive sites for constructing larger, more complex molecular architectures.

Cyclobutane-1,3-diamine hydrochloride serves as a monomeric unit in the synthesis of high-performance materials, including polymers and resins. The incorporation of the rigid cyclobutane ring into a polymer backbone can impart unique and desirable properties. Research into analogous cyclobutane structures, such as cyclobutane-1,3-diacid (CBDA), has demonstrated that this core unit can produce polymers with outstanding thermal, chemical, and photochemical stability, comparable to materials like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnih.govnih.gov The semi-rigid nature of the cyclobutane scaffold is a key attribute for developing new materials. researchgate.net This suggests that polymers derived from cyclobutane-1,3-diamine could exhibit enhanced durability and novel semi-rigid characteristics, making them suitable for specialized industrial applications. researchgate.net

Table 1: Properties Imparted by Cyclobutane Scaffolds in Polymers
Polymer TypeIncorporated Building BlockObserved/Potential PropertiesReference
PolyestersCyclobutane-1,3-diacid (CBDA)High thermal stability, chemical resistance, photochemical stability, semi-crystalline nature. nih.govnih.gov
High-Performance Polymers/ResinsCyclobutane-1,3-diamineEnhanced durability, unique semi-rigid properties. researchgate.net

Applications in Coordination Chemistry as Ligands

The two amino groups of cyclobutane-1,3-diamine act as excellent coordination sites, allowing the molecule to function as a bidentate ligand in coordination chemistry. Ligands are crucial components of metal complexes, dictating the reactivity and catalytic activity of the central metal ion.

Cyclobutane-1,3-diamine readily forms stable complexes with various transition metals. Research has specifically noted its use in forming coordination complexes with rhodium (Rh) and platinum (Pt). The strained cyclobutane ring imposes specific bond angles and distances within the resulting metallacycle, which can influence the electronic properties and steric environment of the metal center. This unique coordination geometry is a subject of research for developing novel metal-based catalysts and materials.

Metal complexes containing cyclobutane-1,3-diamine as a ligand are investigated for their potential in various catalytic processes. The ligand's structure can affect the selectivity and efficiency of a catalytic reaction. By modifying the ligand environment around a metal center, researchers can fine-tune its catalytic behavior. The complexes formed with rhodium and platinum, for instance, are of interest for studies in areas such as hydrogenation, hydroformylation, and cross-coupling reactions, where the ligand plays a critical role in the catalytic cycle.

Table 2: Coordination Chemistry Applications
Application AreaDetailsReference
Ligand TypeBidentate ligand via two amino groups.
Metal Complex FormationForms stable complexes with transition metals such as Rhodium (Rh) and Platinum (Pt).
Catalytic StudiesComplexes are investigated for their utility in various catalytic processes.

Contributions to Organocatalysis and Chiral Auxiliary Development

Beyond its use in metal-based catalysis, the cyclobutane-1,3-diamine scaffold is significant in the field of organocatalysis and asymmetric synthesis. Chiral diamines are a well-established class of compounds used as both chiral auxiliaries and core structures for organocatalysts. myuchem.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Research has focused on the synthesis of chiral cyclobutane-containing 1,3-diamines for their potential in this area. researchgate.nettesisenred.net These chiral scaffolds have been successfully used to prepare bifunctional organocatalysts, such as thioureas. researchgate.net These catalysts have shown promise in preliminary studies for promoting stereoselective reactions. researchgate.nettesisenred.net The rigid cyclobutane backbone provides a well-defined chiral environment, enabling effective stereocontrol in reactions like enantioselective Michael additions. tesisenred.net

Design and Synthesis of 1,3-Diamine-Derived Organocatalysts

The rigid cyclobutane scaffold of 1,3-diamine derivatives makes them excellent candidates for the backbone of chiral organocatalysts. Researchers have successfully accomplished the synthesis of chiral cyclobutane-containing 1,3-diamines from common chiral precursors in an efficient and diastereodivergent manner. researchgate.net The inherent stereochemistry of the diamine can be leveraged to create a well-defined chiral environment around the catalytic center.

A key strategy involves the regioselective manipulation of the amino functional groups to introduce other functionalities, leading to bifunctional organocatalysts. researchgate.net For example, these chiral 1,3-diamine derivatives have been readily converted into corresponding thioureas. researchgate.net In these bifunctional thiourea (B124793) catalysts, the thiourea moiety can act as a hydrogen-bond donor to activate an electrophile, while the amino group can act as a Brønsted base to activate a nucleophile, enabling cooperative catalysis within a single molecule.

Applications in Asymmetric Catalytic Reactions

Organocatalysts derived from chiral 1,3-diamines are valuable in asymmetric synthesis, where the creation of a specific enantiomer of a chiral product is desired. nih.gov The vicinal and 1,3-diamine motifs are important structural components in ligands and organocatalysts for such transformations. nih.govua.es Preliminary studies have demonstrated the use of bifunctional thioureas derived from chiral cyclobutane 1,3-diamines as effective organocatalysts. researchgate.net

The constrained cyclobutane framework plays a crucial role in transferring chiral information during a catalytic cycle, influencing the stereochemical outcome of the reaction. For instance, the principles of using amine-based catalysts are seen in related systems, such as the chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine, which provides an efficient method for constructing quaternary carbon-containing cyclobutanes with high enantioselectivity. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

The well-defined stereochemistry and rigid structure of the cyclobutane-1,3-diamine core make it an attractive component for the construction of complex supramolecular architectures. These molecules can be programmed through synthesis to self-assemble into larger, ordered structures driven by non-covalent interactions.

Synthesis of Pseudopeptides and Foldamers

Cyclobutane-based amino acids, derived from the diamine scaffold, have been incorporated into peptide chains to create pseudopeptides and foldamers. researchgate.net Foldamers are oligomers that adopt specific, folded conformations in solution, mimicking the structure of natural biopolymers like proteins. The constrained cyclobutane ring introduces predictable turns or rigid sections into the peptide backbone, guiding the folding process.

Researchers have synthesized hybrid tetrapeptides that consist of alternating (1R,2S)-2-aminocyclobutane-1-carboxylic acid units and simple amino acids like glycine, β-alanine, or γ-aminobutyric acid. rsc.org These studies aim to understand the non-covalent forces that govern their self-assembly and the formation of ordered structures. rsc.org

Formation of Ordered Supramolecular Aggregates

Peptides incorporating the cyclobutane motif have demonstrated a strong tendency to self-assemble into highly ordered aggregates. rsc.org The process is driven by a network of non-covalent interactions, primarily hydrogen bonding between the peptide units. Computational modeling suggests that molecules can arrange in a head-to-head fashion, forming helical structures composed of hydrogen-bonded single chains. rsc.org

The morphology of these aggregates can be tuned by modifying the chemical structure of the constituent peptides. For example, scanning electron microscopy (SEM) has revealed distinct morphologies depending on the length of the linear amino acid spacer between the cyclobutane residues. rsc.org

Peptide Component (Spacer)Resulting Aggregate Morphology
Glycine (C2 linear residue)Defined fibril network, nanoscale helical aggregates
β-alanine (C3 linear residue)Homogeneous spherulitic network
γ-aminobutyric acid (C4 linear residue)Bundles of fibres

This table summarizes the observed self-assembly behavior of hybrid tetrapeptides containing a cyclobutane moiety and different linear amino acid spacers. rsc.org

Innovative Applications in Materials Science

The unique structural features of this compound have been harnessed in the field of materials science for the development of advanced functional materials. The rigid cyclobutane core can be incorporated into polymeric chains to create materials with enhanced thermal and chemical stability. nih.gov

Development of Gelators for Hydroxylic Solvents

A significant application in materials science is the use of cyclobutane-derived molecules as low-molecular-weight gelators (LMWGs). researchgate.net These are small molecules that can self-assemble in a solvent to form a three-dimensional fibrillar network, entrapping the solvent molecules and creating a gel.

Hybrid tetrapeptides containing cyclobutane residues have been shown to be effective gelators, forming stable gels in a variety of organic solvents. rsc.org The self-assembly into a defined fibril network is responsible for this gelation behavior. The ability to form gels is a direct consequence of the ordered supramolecular aggregation driven by hydrogen bonding, leading to the creation of soft materials with tunable properties. rsc.org

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of cyclobutane-1,3-diamine (B1322089) hydrochloride and its stereoisomers (cis and trans). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for confirmation of the cyclobutane (B1203170) ring structure and the positions of the amine substituents.

In ¹H NMR, the chemical shifts and coupling constants of the methine protons (CH-NH₃⁺) and the methylene (B1212753) protons (-CH₂-) are diagnostic. For the cis isomer, symmetry results in chemically equivalent methine protons and two sets of methylene protons. For the trans isomer, the lower symmetry leads to distinct signals for the methine and methylene protons. The protonated amine (-NH₃⁺) protons typically appear as a broad singlet, with a chemical shift that can be dependent on the solvent and concentration.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms. The chemical shifts of the methine carbons (C1 and C3) are significantly influenced by the attached electronegative nitrogen atom, causing them to appear downfield compared to the methylene carbons (C2 and C4). As with ¹H NMR, the symmetry of the cis and trans isomers results in different numbers of signals, confirming the stereochemistry. NMR is also a powerful tool for assessing purity by detecting signals from residual solvents or synthetic byproducts.

Table 1: Representative ¹H NMR Chemical Shift Data for Cyclobutane-1,3-diamine Isomers (as hydrochloride salts in D₂O)

Proton Assignment cis-Isomer (δ, ppm) trans-Isomer (δ, ppm) Multiplicity
CH-NH₃⁺ (H1, H3) ~3.8 - 4.0 ~3.6 - 3.8 Multiplet
-CH₂- (axial H2, H4) ~2.6 - 2.8 ~2.5 - 2.7 Multiplet

Table 2: Representative ¹³C NMR Chemical Shift Data for Cyclobutane-1,3-diamine Isomers (as hydrochloride salts in D₂O)

Carbon Assignment cis-Isomer (δ, ppm) trans-Isomer (δ, ppm)
C1, C3 (CH-NH₃⁺) ~45 - 48 ~44 - 47

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of cyclobutane-1,3-diamine hydrochloride. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺, corresponding to the free diamine. For C₄H₁₀N₂, the expected monoisotopic mass is approximately 86.10 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Electron Ionization (EI) mass spectrometry provides detailed structural information through analysis of fragmentation patterns. The fragmentation of cyclic amines is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and ring fragmentation. For cyclobutane-1,3-diamine, common fragmentation pathways would include the loss of an amino group or cleavage of the cyclobutane ring. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecule's structure. A plausible fragmentation pattern is initiated by the formation of the molecular ion (m/z 86), followed by cleavage of the ring or loss of amine-related fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for Cyclobutane-1,3-diamine (Free Base)

m/z Proposed Fragment Ion Fragmentation Pathway
86 [C₄H₁₀N₂]⁺ Molecular Ion (M⁺)
70 [C₄H₈N]⁺ Loss of NH₂ radical
57 [C₃H₅N]⁺ Ring cleavage and loss of CH₂NH radical
56 [C₄H₈]⁺ Loss of two NH₂ radicals
43 [C₂H₅N]⁺ Alpha-cleavage and ring fragmentation

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

This compound can exist as non-superimposable mirror images (enantiomers) for both the cis and trans diastereomers. Since enantiomers possess identical physical properties in an achiral environment, specialized chiral chromatography techniques are required for their separation and quantification to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method.

The separation of the cis and trans diastereomers can typically be achieved using standard normal-phase or reversed-phase HPLC, as diastereomers have different physical properties. However, resolving the enantiomers of each diastereomer requires a chiral environment.

The choice of CSP is critical and is often determined through screening. For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are frequently successful. These columns, such as Chiralcel® or Chiralpak®, separate enantiomers based on differential interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) between the analyte enantiomers and the chiral selector of the stationary phase. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a basic or acidic additive, is optimized to achieve the best resolution. The determination of enantiomeric excess (e.e.) is crucial for applications where one enantiomer has the desired activity.

Table 4: General Strategy for Chiral HPLC Method Development

Parameter Typical Conditions and Phases Purpose
Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) Provides the chiral environment for enantiomeric recognition.
Pirkle-type (e.g., Whelk-O® 1) Offers different selectivity based on π-π interactions.
Macrocyclic antibiotic (e.g., CHIROBIOTIC™ V) Effective for polar and ionizable compounds like amines.
Mobile Phase Normal Phase: Hexane/Isopropanol or Ethanol Common starting point for many chiral separations.
Reversed Phase: Acetonitrile/Water or Methanol/Water Used for more polar compounds.
Additive Basic: Diethylamine (DEA), Ethanolamine (ETA) Improves peak shape and resolution for basic analytes (amines).
Acidic: Trifluoroacetic acid (TFA), Formic Acid Used for acidic analytes or to modify interactions.
Detection UV-Vis Detector (if analyte has a chromophore) General-purpose detection. Derivatization may be needed.

Computational Chemistry and Theoretical Studies on Cyclobutane 1,3 Diamine Hydrochloride

Molecular Modeling and Conformational Analysis

The cyclobutane (B1203170) ring is characterized by significant ring strain, which dictates its non-planar geometry. Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of Cyclobutane-1,3-diamine (B1322089) hydrochloride and how its substituents influence its shape.

The fundamental structure of cyclobutane is not flat. To alleviate the torsional strain that would result from a planar conformation, the ring puckers into a "butterfly" shape. nih.govnih.gov This puckering creates two distinct types of substituent positions: axial and equatorial. In 1,3-disubstituted cyclobutanes, this leads to the possibility of cis and trans diastereomers, each with a unique set of possible conformations. nih.gov

For Cyclobutane-1,3-diamine hydrochloride, the presence of two protonated amino groups (-NH₃⁺) at the 1 and 3 positions introduces strong electrostatic and steric interactions that govern the molecule's preferred conformation.

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation is typically one where both ammonium (B1175870) groups occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement places the bulky charged groups away from the ring and from each other.

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are essential for quantifying the energetic differences between these conformers and predicting the most stable geometries in various environments (gas phase or solution). acs.org

Table 1: Predicted Conformational Properties of this compound Isomers This table is generated based on established principles of conformational analysis for 1,3-disubstituted cyclobutanes and has not been empirically validated for this specific compound.

IsomerMost Stable ConformationKey InteractionsPredicted Relative Stability
Trans Di-equatorialMinimal steric and electrostatic repulsionMore Stable
Cis Di-equatorialIncreased electrostatic repulsion, moderate steric strainLess Stable
Cis Di-axialSignificant 1,3-diaxial steric strainLeast Stable

Applications of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of chemical reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgslideshare.net The energy and symmetry of these orbitals are critical for understanding the reactivity of this compound.

The parent cyclobutane ring can be formed through a [2+2] cycloaddition of two ethylene (B1197577) molecules. According to FMO theory, this reaction is thermally "forbidden" due to a symmetry mismatch between the HOMO of one alkene and the LUMO of the other, but it is photochemically "allowed". ethz.chyoutube.com Conversely, the reverse reaction, the electrocyclic ring-opening of cyclobutane, is a key aspect of its chemistry.

In this compound, the strongly electron-withdrawing nature of the ammonium (-NH₃⁺) groups profoundly alters the electronic landscape of the cyclobutane ring. These groups significantly lower the energy of both the HOMO and LUMO compared to an unsubstituted cyclobutane.

Key applications of FMO theory include:

Predicting Reactivity in Pericyclic Reactions: The electron-withdrawing substituents would alter the energy gap between the HOMO and LUMO, influencing the conditions required for electrocyclic ring-opening reactions. Theoretical calculations can predict how these groups affect the activation barriers for such transformations. researchgate.net

Understanding Nucleophilic and Electrophilic Attacks: The distribution of the LUMO across the molecule can indicate the most likely sites for nucleophilic attack. For this dicationic species, the LUMO is expected to have significant contributions from the carbon atoms of the cyclobutane ring, making them susceptible to attack by nucleophiles, which could initiate a ring-opening cascade. The HOMO, being low in energy, would indicate a low propensity to react with electrophiles.

Theoretical Predictions of Chemical Reactivity and Selectivity

The inherent ring strain of cyclobutane (approximately 26 kcal/mol) is a primary driver of its chemical reactivity, particularly in reactions that lead to ring-opening and the release of this strain. nih.gov Theoretical calculations allow for the prediction of reaction pathways, transition states, and activation energies, providing a detailed map of the molecule's potential chemical transformations.

For this compound, the electron-withdrawing ammonium groups are predicted to enhance the ring's susceptibility to nucleophilic attack. Computational studies, such as those using DFT, can model the reaction coordinates for various potential reactions. beilstein-journals.orgnih.gov

Ring-Opening Reactions: The positive charges on the nitrogen atoms can polarize the C-C bonds of the ring, weakening them and lowering the activation energy for cleavage. A nucleophile could attack a ring carbon, leading to a concerted or stepwise ring-opening. Theoretical models can predict whether such a reaction would be favored and what the stereochemical outcome would be. Studies on related aminocyclobutanes have shown their utility in ring-opening and annulation reactions. researchgate.netepfl.ch

Substitution Reactions: While less common for the cyclobutane core itself, theoretical studies could explore the possibility of Sₙ2 reactions at the carbon atoms bearing the ammonium groups, although this is generally disfavored on a four-membered ring.

Selectivity: In cases where multiple reaction pathways are possible, computational chemistry can predict the selectivity. For instance, in a potential elimination reaction, theoretical models could determine which protons are most acidic and which pathway has the lowest activation barrier, thus predicting the major product.

Thermodynamic and Kinetic Investigations of Cyclobutane Ring Systems

Computational chemistry provides robust methods for investigating the thermodynamics and kinetics of reactions involving cyclobutane systems. The thermal decomposition of cyclobutane into two ethylene molecules is a classic example of a unimolecular reaction governed by first-order kinetics. arxiv.orgbrainly.combrainly.com

Theoretical studies using high-level ab initio methods like Complete Basis Set (CBS) can accurately calculate key thermodynamic and kinetic parameters. arxiv.org

Thermodynamics: Calculations can determine the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°p) for reactants, transition states, and products. The high positive enthalpy of formation for cyclobutane derivatives reflects their inherent ring strain. The release of this strain provides a strong thermodynamic driving force for ring-opening reactions.

Kinetics: The activation energy (Ea) and pre-exponential factor (A) for reactions like thermal decomposition can be calculated. For the ring-opening of cyclobutane, the activation enthalpy is significantly lower than that required to break a C-C bond in a linear alkane, a direct consequence of the partial release of ring strain in the transition state. arxiv.org

Substituents can significantly impact these parameters. The electron-withdrawing ammonium groups in this compound would be expected to influence the stability of the transition state for ring-opening. Theoretical investigations can quantify this effect, predicting whether the substituents would accelerate or decelerate the rate of thermal decomposition compared to the parent cyclobutane.

Table 2: Representative Calculated Kinetic and Thermodynamic Data for Cycloalkane Decomposition Data adapted from theoretical studies on unsubstituted cycloalkanes to illustrate computational outputs.

CycloalkaneDecomposition ProductsCalculated Activation Enthalpy (ΔH≠)Reaction Enthalpy (ΔHr)Reference
Cyclobutane 2 Ethylene~62.7 kcal/mol- arxiv.org

These computational investigations are not merely academic; they provide a predictive framework that can guide synthetic efforts and help to understand the stability and potential degradation pathways of molecules like this compound.

Future Perspectives and Emerging Research Avenues for Cyclobutane 1,3 Diamine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The growing emphasis on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing key chemical intermediates, including cyclobutane-1,3-diamine (B1322089). researchgate.net Traditional multi-step syntheses are often resource-intensive, and future research is geared towards overcoming these limitations through innovative strategies.

Key research avenues include:

Photochemical Cycloadditions: A prominent green strategy involves the [2+2] photocycloaddition of alkenes to form the cyclobutane (B1203170) ring. nih.gov This method utilizes light energy, often from sunlight or energy-efficient lamps, to drive the reaction, minimizing the need for harsh reagents. nih.gov Research is focusing on adapting this technology, which has been successfully used to create cyclobutane diacids from biorenewable precursors like cinnamic and sorbic acid, to produce precursors for diamine synthesis. nih.govdntb.gov.ua

Bio-based Feedstocks: The synthesis of cyclobutane building blocks from biomass-derived molecules is a critical area of sustainable chemistry. und.edu For instance, researchers have successfully used furfural (B47365) (derivable from corncobs) and triacetic acid lactone as starting materials for cyclobutane structures. nih.govund.edu Future work will likely focus on developing catalytic pathways to convert these bio-based cyclobutane intermediates into diamines through processes like reductive amination.

Catalytic and Flow Chemistry: The development of novel catalysts is crucial for improving the efficiency and selectivity of cyclobutane synthesis. acs.org Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.gov Flow reactors can optimize photochemical reactions, leading to higher molecular weight polymers and suggesting a pathway for the large-scale, efficient production of cyclobutane monomers. nih.gov

Table 1: Emerging Sustainable Synthetic Approaches for Cyclobutane Scaffolds
MethodologyKey FeaturesPotential Starting MaterialsFuture Research Focus
Photochemical [2+2] CycloadditionUses light energy (e.g., sunlight, UV); often solvent-free or in green solvents; high atom economy.trans-Cinnamic acid, Sorbic acid, Vinyl boronate esters. nih.govdntb.gov.uanih.govStereoselective control; adaptation for diamine precursors; scale-up using flow reactors.
Bio-based SynthesisUtilizes renewable feedstocks, reducing reliance on petrochemicals.Furfural, Triacetic acid lactone. nih.govund.eduEfficient conversion of bio-derived intermediates to functionalized diamines.
Advanced CatalysisImproves reaction rates, yields, and stereoselectivity; enables C-H functionalization. acs.orgSimple alkenes and functionalized precursors.Development of robust, recyclable catalysts for diamine synthesis.
Continuous Flow SynthesisEnhanced scalability, safety, and process control; improved efficiency for photochemical reactions. nih.govVarious alkene precursors suitable for photopolymerization or cycloaddition.Integration of multi-step syntheses into a continuous process for the final hydrochloride salt.

Investigation of Underexplored Derivatization Pathways

Cyclobutane-1,3-diamine hydrochloride serves as a rigid scaffold whose two primary amine groups are versatile handles for a wide range of chemical modifications. While standard reactions such as substitution and oxidation are known, future research is aimed at systematically exploring derivatization to create libraries of novel compounds for various applications.

Fragment-Based Drug Discovery (FBDD): The unique 3D structure of the cyclobutane ring makes it an attractive, underrepresented scaffold for FBDD. nih.gov Research is focused on creating diverse libraries of cyclobutane fragments by reacting the diamine with a wide array of electrophiles to generate amides, sulfonamides, ureas, and other functional groups. These libraries can then be screened to identify starting points for new drug candidates. nih.gov The defined cis and trans isomers allow for precise control over the spatial orientation of substituents, which is critical for optimizing binding to biological targets. nih.gov

Synthesis of Novel Ligands: As a classic bidentate chelator, cyclobutane-1,3-diamine is an ideal building block for coordination chemistry. researchgate.net Derivatization of the amine groups with other donor functionalities (e.g., pyridyl, carboxylate) can lead to new multidentate ligands. These ligands can be used to synthesize metal complexes with unique catalytic properties, or as building blocks for metal-organic frameworks (MOFs). cu.edu.eg

Asymmetric Synthesis: The diamine can be used as a chiral auxiliary or ligand in asymmetric catalysis. Future investigations will likely explore the synthesis of enantiomerically pure cyclobutane-1,3-diamine derivatives and their application in catalyzing stereoselective reactions, a cornerstone of modern pharmaceutical synthesis.

Table 2: Potential Derivatization Pathways and Applications
Reaction TypeReagents/ConditionsResulting Functional GroupPotential Application Area
AcylationAcid chlorides, AnhydridesAmideMedicinal Chemistry, Polymer Synthesis (Polyamides).
SulfonylationSulfonyl chloridesSulfonamideFragment Libraries for Drug Discovery. nih.gov
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineFine-tuning basicity and steric properties for catalysis and drug design.
Reaction with IsocyanatesAlkyl/Aryl isocyanatesUrea (B33335)Polymer Synthesis (Polyureas), Supramolecular Chemistry.
Coordination to MetalsMetal salts (e.g., Pd, Pt, Rh)Metal-Amine ComplexHomogeneous Catalysis, Materials Science.

Expansion into New Domains of Chemical Innovation and Materials Design

The unique structural and chemical properties of this compound are paving the way for its use in cutting-edge areas of chemical innovation and materials science. Its rigid, non-aromatic nature provides a distinct alternative to traditional phenyl or flexible alkyl linkers.

High-Performance Polymers: The diamine is a prime candidate for creating novel polyamides and polyureas. Analogous cyclobutane-diacids have been used to synthesize polyesters with excellent thermal and chemical stability, in some cases comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net Incorporating the rigid cyclobutane diamine unit into polymer backbones is expected to yield materials with high glass transition temperatures, improved mechanical strength, and unique processing characteristics.

Stimuli-Responsive Materials: The strained cyclobutane ring can function as a "mechanophore"—a chemical unit that responds to mechanical force. duke.edu Polymers containing cyclobutane cores have been shown to undergo constructive transformations, such as ring-opening, in response to stress. duke.eduacs.org This opens up possibilities for creating self-healing materials, stress sensors, and polymers that can be degraded on demand by mechanical activation. chemrxiv.org

Medicinal Chemistry Scaffolding: In drug design, the cyclobutane ring is increasingly used as a bioisostere for larger or more flexible groups, such as phenyl rings or alkenes. nih.govnih.gov Its rigid structure helps to lock a molecule into a specific conformation, which can improve binding affinity and selectivity for a target enzyme or receptor. acs.org The cis-1,3-diamine configuration, for example, has been crucial in the development of selective Janus kinase (JAK1) inhibitors for autoimmune diseases. nih.gov Future work will undoubtedly see this scaffold incorporated into a wider range of therapeutic agents.

Q & A

Q. What are the common synthetic routes for Cyclobutane-1,3-diamine hydrochloride, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via protective group strategies. For example, carbobenzyloxy (Cbz) protection of amines enables selective reactivity during intermediate steps. Deprotection via catalytic hydrogenation or acidolysis yields the free diamine, which is then converted to the hydrochloride salt. Optimization includes:

  • Adjusting stoichiometry of reducing agents (e.g., sodium borohydride).
  • Temperature control (<0°C) during cyclobutane ring formation to minimize by-products.
  • Spectroscopic monitoring (NMR) to track intermediate purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural characterization employs:

  • ¹H/¹³C NMR : To confirm cyclobutane ring geometry (cis/trans) and amine proton environments.
  • IR Spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and ammonium chloride peaks (2500–3000 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₄H₁₀N₂·2HCl at m/z 183.06) .

Q. What are the key stability considerations for storing this compound?

The compound exhibits thermal stability up to 150°C under inert atmospheres. Storage recommendations:

  • Desiccated at –20°C to prevent hygroscopic degradation.
  • Avoid prolonged exposure to light, which may induce ring-strain-mediated decomposition .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound from reaction by-products?

Purification strategies include:

  • Recrystallization : Ethanol/water mixtures exploit solubility differences.
  • Ion-Pair HPLC : Using heptafluorobutyric acid to resolve diastereomers.
  • Chiral Chromatography : Cellulose-based columns separate enantiomers, critical for stereospecific applications .

Q. What methodological approaches are recommended to study this compound's interactions with biological targets?

Key techniques:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to receptors (e.g., CXCR4).
  • Molecular Docking : Predicts interaction sites using cyclobutane’s rigid geometry.
  • Mutagenesis Studies : Validates functional residues in enzyme targets (e.g., amine oxidase) .

Q. How does stereochemistry influence the biological activity of this compound?

The cis/trans configuration of the cyclobutane ring alters hydrogen-bonding networks with targets. For example:

  • cis-Isomers : Enhanced binding to planar active sites (e.g., metalloenzymes).
  • trans-Isomers : Prefer helical receptors due to steric compatibility. Resolution via enzymatic kinetic differentiation or chiral HPLC is critical for activity studies .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar aprotic solvents?

Contradictions arise from varying salt forms (mono- vs. dihydrochloride). Methodological solutions:

  • pH-Solubility Profiling : Adjust pH to isolate free base vs. salt forms.
  • Karl Fischer Titration : Quantifies hygroscopicity impacts on apparent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.